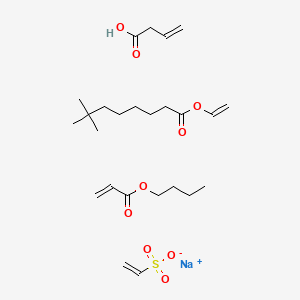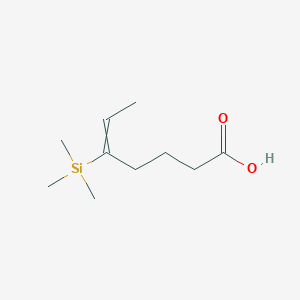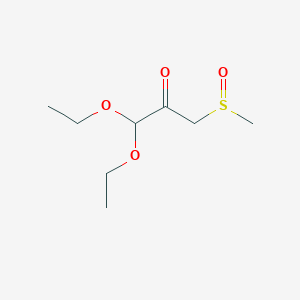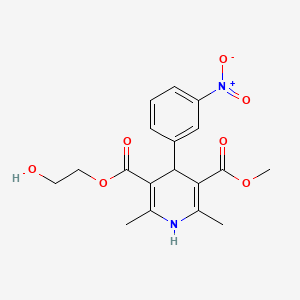
5-O-(2-hydroxyethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-O-(2-hydroxyethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class Dihydropyridines are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-(2-hydroxyethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2,6-dimethylpyridine, 3-nitrobenzaldehyde, and ethyl acetoacetate.
Condensation Reaction: The initial step involves a condensation reaction between 2,6-dimethylpyridine and 3-nitrobenzaldehyde in the presence of a base like sodium ethoxide.
Cyclization: The intermediate product undergoes cyclization to form the dihydropyridine ring.
Esterification: The final steps involve esterification reactions to introduce the hydroxyethyl and methyl groups at the 5-O and 3-O positions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to favor desired reaction pathways.
Purification: Advanced purification techniques such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
5-O-(2-hydroxyethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The hydroxyethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation: Pyridine derivatives with altered electronic properties.
Reduction: Amino-substituted dihydropyridine derivatives.
Substitution: Compounds with varied functional groups enhancing biological activity.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Cell Signaling: Investigation of its effects on cellular signaling pathways.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals, particularly calcium channel blockers.
Therapeutic Agents: Potential use in treating cardiovascular diseases.
Industry
Chemical Synthesis: Utilization in the synthesis of other complex organic molecules.
Pharmaceutical Manufacturing: Production of active pharmaceutical ingredients.
作用机制
The mechanism of action of 5-O-(2-hydroxyethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves:
Molecular Targets: Interaction with calcium channels, inhibiting calcium influx into cells.
Pathways: Modulation of intracellular calcium levels, affecting muscle contraction and neurotransmitter release.
相似化合物的比较
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.
Amlodipine: Another calcium channel blocker used in the treatment of hypertension.
Nicardipine: Used for its vasodilatory effects in cardiovascular diseases.
Uniqueness
Structural Modifications: The presence of the hydroxyethyl and nitrophenyl groups provides unique electronic and steric properties.
Biological Activity: Potential for enhanced or distinct biological activity compared to other dihydropyridines.
This article provides a comprehensive overview of 5-O-(2-hydroxyethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, highlighting its synthesis, reactions, applications, and uniqueness
属性
CAS 编号 |
85677-95-8 |
|---|---|
分子式 |
C18H20N2O7 |
分子量 |
376.4 g/mol |
IUPAC 名称 |
5-O-(2-hydroxyethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H20N2O7/c1-10-14(17(22)26-3)16(12-5-4-6-13(9-12)20(24)25)15(11(2)19-10)18(23)27-8-7-21/h4-6,9,16,19,21H,7-8H2,1-3H3 |
InChI 键 |
OFTWHTCEEWIQLZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCO)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



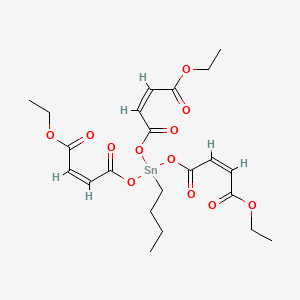



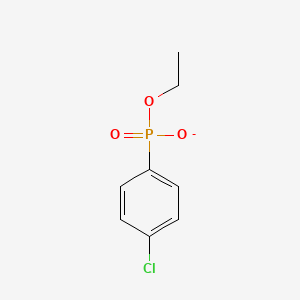
![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)

![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14414843.png)
